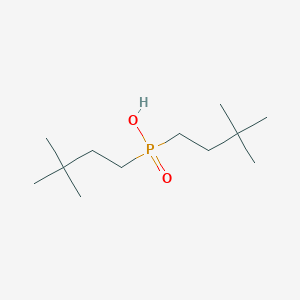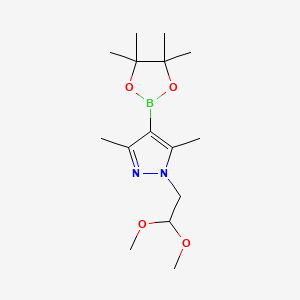
Bis(3,3-dimethylbutyl)phosphinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Bis(3,3-dimethylbutyl)phosphinic acid involves the interaction of α-olefin vinylidene dimers (such as n-butyl, isobutyl, n-octyl, isopropyl, or cyclohexyl) with H₃PO₂ in an isopropanol medium at 90°C . Further details on the synthetic pathway and reaction conditions would require a more in-depth study of relevant literature.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Photoinitiators in Polymerization
Bis(3,3-dimethylbutyl)phosphinic acid has been studied for its unique photo-induced reactivity. For instance, the sodium salt of bis(mesitoyl)phosphinic acid, a related compound, demonstrates efficiency as an initiating agent for surfactant-free emulsion polymerization of styrene, leading to monodisperse, spherical nanoparticles (Müller et al., 2015).
Solar Cell Applications
In the field of solar energy, bis(3,3-dimethylbutyl)phosphinic acid has been employed in dye-sensitized solar cells (DSSC). A study demonstrated that its derivative, bis(2-ethylhexyl)phosphinic acid (BEPA), can facilitate high dye loading in DSSCs, contributing to improved power conversion efficiencies (Pogozhev et al., 2013).
Transition Metal Complexes
The compound has been explored in the synthesis and characterization of transition metal complexes. For instance, platinum(II) complexes involving bis(aminomethyl)phosphinic acid, a related compound, have been investigated for potential applications in various fields, including catalysis and materials science (Bogomilova et al., 2012).
Actinide and Lanthanide Separation
In nuclear chemistry, bis(3,3-dimethylbutyl)phosphinic acid and its derivatives are used for the selective separation of actinides and lanthanides. This is crucial for nuclear waste management and recycling processes (Peterman et al., 2009).
Coordination Behavior in Complexes
Studies also focus on the coordination behavior of bis(phosphinine) compounds in various metal complexes, which is fundamental for understanding their reactivity and potential applications in catalysis and material science (Cleaves & Mansell, 2019).
Synthesis and Characterization
Research includes the synthesis and characterization of various phosphinic acid derivatives. For example, bis(trifluoromethyl)phosphinous acid and its complexes have been synthesized and studied for their unique properties and potential applications (Hoge et al., 2006).
Propriétés
IUPAC Name |
bis(3,3-dimethylbutyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O2P/c1-11(2,3)7-9-15(13,14)10-8-12(4,5)6/h7-10H2,1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWAYNSSSMLHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCP(=O)(CCC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608200 | |
| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,3-dimethylbutyl)phosphinic acid | |
CAS RN |
67206-80-8 | |
| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)



![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612661.png)

![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)



